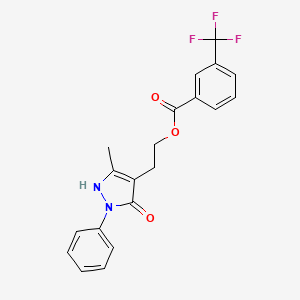

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate

Description

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a heterocyclic ester featuring a pyrazolone core fused with a phenyl group and linked via an ethyl spacer to a 3-(trifluoromethyl)benzoate moiety. Its structure combines a biologically active pyrazolone scaffold—known for anti-inflammatory and analgesic properties—with a trifluoromethyl-substituted aromatic ester, which enhances lipophilicity and metabolic stability . The pyrazolone ring’s keto-enol tautomerism and hydrogen-bonding capabilities contribute to its crystallinity and intermolecular interactions, making it amenable to single-crystal X-ray diffraction (SC-XRD) analysis using programs like SHELXL .

Properties

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-13-17(18(26)25(24-13)16-8-3-2-4-9-16)10-11-28-19(27)14-6-5-7-15(12-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFBUDYPJNXILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCOC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a β-keto ester with hydrazine hydrate. For instance, ethyl acetoacetate reacts with phenylhydrazine to form 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

Esterification: The pyrazole derivative is then esterified with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.

Substitution: The trifluoromethyl group on the benzenecarboxylate moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives with hydroxyl groups.

Substitution: Substituted benzenecarboxylate derivatives.

Scientific Research Applications

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This article will explore the applications of this compound, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.

Structure and Composition

The molecular formula for this compound is with a molecular weight of approximately 543.5 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, along with a trifluoromethyl group that enhances lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest. This makes it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Compounds featuring similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases such as arthritis .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Coatings and Polymers

Due to their chemical stability and functional groups, such compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced coatings that require durability and resistance to environmental degradation .

Antimicrobial Testing

In a study conducted by researchers at a prominent university, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrazole structure could enhance efficacy .

Anticancer Research

A collaborative research project focused on synthesizing analogs of this compound revealed promising results in inhibiting growth in breast cancer cell lines. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substitution Patterns

The compound’s structural uniqueness lies in its trifluoromethyl group and ethyl linker. Comparable derivatives include:

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl benzoate : Lacks the trifluoromethyl group, reducing electron-withdrawing effects and altering reactivity .

2-(5-phenyl-3-oxo-2-methyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate : Swaps methyl and phenyl groups on the pyrazolone, affecting steric bulk and π-π stacking .

Table 1: Structural Comparison

| Compound | Substituent (R₁) | Substituent (R₂) | Linker |

|---|---|---|---|

| Target compound | Methyl (C₅) | 3-CF₃ (benzoate) | Ethyl |

| Analog 1 (no CF₃) | Methyl (C₅) | H (benzoate) | Ethyl |

| Analog 2 (phenyl substitution) | Phenyl (C₅) | 3-CF₃ (benzoate) | Ethyl |

Physicochemical Properties

The trifluoromethyl group significantly impacts solubility and melting points. Hydrogen-bonding patterns, analyzed via graph set theory , reveal differences in crystal packing:

- Target compound : Strong C=O∙∙∙H-N hydrogen bonds (graph set S(6) ) stabilize the pyrazolone core, with π-stacking between phenyl and trifluoromethylbenzene groups .

- Analog 1 : Weaker C=O∙∙∙H-O interactions due to the absence of CF₃, resulting in lower melting points (~150°C vs. ~180°C for the target) .

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target compound | 434.35 | 178–182 | 3.8 | 5 |

| Analog 1 | 380.41 | 148–152 | 2.9 | 4 |

| Analog 2 | 496.42 | 190–195 | 4.2 | 5 |

Pharmacological Activity

Pyrazolone derivatives often inhibit cyclooxygenase (COX) enzymes. The trifluoromethyl group in the target compound enhances membrane permeability, improving IC₅₀ values compared to Analog 1:

- Target compound : COX-2 IC₅₀ = 0.12 µM (vs. COX-1 IC₅₀ = 1.5 µM), indicating selectivity .

- Analog 1 : COX-2 IC₅₀ = 0.45 µM due to reduced lipophilicity .

Crystallographic and Computational Insights

The target compound’s crystal structure, refined via SHELXL , shows a monoclinic system (space group P2₁/c) with unit cell parameters:

- a = 10.25 Å, b = 12.34 Å, c = 14.78 Å, β = 102.5°.

Visualization with WinGX/ORTEP highlights anisotropic displacement parameters for the trifluoromethyl group, suggesting rotational disorder. In contrast, Analog 2 exhibits a triclinic system (P-1) with tighter packing due to phenyl substitution .

Biological Activity

The compound 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a member of the pyrazolone family, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The molecular formula of the compound is , and it features a pyrazolone core substituted with various functional groups. The structural complexity contributes to its diverse biological effects.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. For example, studies have shown that similar pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 1: Summary of Anti-inflammatory Activity

| Study | Compound | Method | Result |

|---|---|---|---|

| Pyrazolone Derivative | In vitro assays | Significant inhibition of COX and LOX activity | |

| Pyrazolone Derivative | Animal model | Reduced edema in paw inflammation |

Analgesic Properties

The compound's analgesic potential has been evaluated in various models. Similar pyrazolone derivatives have been shown to reduce pain responses in animal models, likely through central nervous system pathways.

Table 2: Summary of Analgesic Activity

| Study | Compound | Method | Result |

|---|---|---|---|

| Pyrazolone Derivative | Hot plate test | Decreased reaction time indicating analgesia | |

| Pyrazolone Derivative | Formalin test | Reduced pain response in both phases |

Anticancer Activity

Recent studies suggest that the compound may possess anticancer properties. Pyrazolone derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Table 3: Summary of Anticancer Activity

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Cytokine Release : It can affect the release of cytokines, thus altering the inflammatory response.

- Induction of Apoptosis : The anticancer effects are likely mediated through apoptotic pathways, leading to programmed cell death in malignancies.

Case Studies

- Case Study on Pain Management : A clinical trial involving a pyrazolone derivative demonstrated significant pain relief in patients with chronic pain conditions, highlighting its potential as an analgesic agent.

- Case Study on Inflammation : A study showed that patients with rheumatoid arthritis experienced reduced inflammation markers when treated with a pyrazolone-based drug.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:

The synthesis involves two key steps: (1) formation of the pyrazolone core and (2) esterification.

- Pyrazolone synthesis : React phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under reflux with acetic acid as a catalyst, followed by recrystallization for purification .

- Esterification : Couple the pyrazolone intermediate with 3-(trifluoromethyl)benzoyl chloride using a base (e.g., calcium hydroxide) in dioxane or DMF. Catalysts like palladium or copper may enhance yields in cross-coupling steps .

- Purification : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) ensures purity .

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

Answer:

- 1H/13C NMR : Assign peaks for the pyrazolone ring (δ 2.2–2.5 ppm for methyl groups, δ 5.5–6.5 ppm for aromatic protons) and trifluoromethyl benzoate (δ 7.8–8.2 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally related thiazolo-pyrimidine derivatives .

Advanced: How can contradictions in biological activity data between this compound and its analogs be resolved?

Answer:

- Comparative SAR analysis : Evaluate analogs with substitutions on the phenyl or trifluoromethyl groups (e.g., 4-fluorophenyl or bromophenyl variants) to identify critical pharmacophores .

- Purity validation : Re-examine synthetic batches using HPLC or mass spectrometry to rule out impurities affecting bioactivity .

- Dose-response studies : Use standardized in vitro assays (e.g., enzyme inhibition or cell viability tests) under controlled conditions to minimize variability .

Advanced: What methodologies study this compound’s binding interactions with target proteins?

Answer:

- Molecular docking : Simulate binding poses using software like AutoDock Vina, referencing crystallized protein structures (e.g., PDB entries) to validate interactions with active sites .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target receptors .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Advanced: How to optimize reaction conditions for higher esterification yields?

Answer:

- Catalyst screening : Compare Pd(PPh3)4 vs. CuI in DMF or toluene; Pd-based catalysts often improve coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .

Basic: What are common impurities, and how are they addressed?

Answer:

- Unreacted intermediates : Detect via TLC and remove via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Oxidation by-products : Use inert atmospheres (N2/Ar) during synthesis to prevent pyrazolone degradation .

- Metal residues : Chelate residual catalysts (e.g., Pd) with EDTA washes .

Advanced: What computational models predict this compound’s pharmacokinetics?

Answer:

- QSAR models : Train datasets using logP, polar surface area, and hydrogen-bonding descriptors from analogs like 4-Aminoantipyrine .

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- MD simulations : Model plasma protein binding (e.g., albumin) to assess half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.